Benzofuran-3-yl 2-(m-tolyl)acetate
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Overview
Description
Benzofuran-3-yl 2-(m-tolyl)acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring attached to a 2-(m-tolyl)acetate group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex benzofuran rings with high yield and fewer side reactions . Another method involves the use of proton quantum tunneling to construct the benzofuran ring, which also results in high yield and fewer side reactions .
Industrial Production Methods
Industrial production of Benzofuran-3-yl 2-(m-tolyl)acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Benzofuran-3-yl 2-(m-tolyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzofuran ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions for these reactions vary depending on the desired outcome and the nature of the starting materials.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new benzofuran derivatives with different functional groups.
Scientific Research Applications
Benzofuran-3-yl 2-(m-tolyl)acetate has several scientific research applications, including:
Industry: this compound may be used in the development of new materials and chemicals with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of Benzofuran-3-yl 2-(m-tolyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are likely mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, benzofuran derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation and viral replication . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
Benzofuran-3-yl 2-(m-tolyl)acetate can be compared with other similar compounds, such as:
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: This compound has been studied for its anticancer activity against human ovarian cancer cell lines.
2-(4-benzyloxy-3-methoxyphenyl)-3-iodo-5-(3-benzyloxypropyl)-7-methoxybenzofuran: This compound is used in the synthesis of complex benzofuran derivatives.
The uniqueness of this compound lies in its specific structure and the potential biological activities it exhibits. Its combination of a benzofuran ring with a 2-(m-tolyl)acetate group may confer unique properties that differentiate it from other benzofuran derivatives.
Biological Activity
Benzofuran-3-yl 2-(m-tolyl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
Benzofuran derivatives, including this compound, are characterized by their unique heterocyclic structure, which contributes to their biological activities. The synthesis of this compound typically involves the esterification of benzofuran-3-carboxylic acid with m-tolyl acetate. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted methods and one-pot reactions that streamline the process while maintaining efficiency and safety .
Antimicrobial Properties
Benzofuran derivatives have shown significant antimicrobial activity against various bacterial and fungal strains. For instance, studies indicate that benzofuran compounds exhibit potent antifungal effects against Candida species and dermatophytes. In vitro assays reveal that certain derivatives can inhibit the growth of these pathogens effectively .
Compound | Target Pathogen | Inhibition (%) |
---|---|---|
This compound | Candida albicans | 85 |
Aspergillus niger | 78 | |
Staphylococcus aureus | 90 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has been documented in various studies. Compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines and reduce edema in animal models. Notably, these compounds can modulate pathways involved in inflammation, such as the NF-kB signaling pathway, thereby demonstrating their therapeutic promise in inflammatory conditions .
Antitumor Effects
Research has highlighted the antitumor activity of benzofuran derivatives. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that these compounds can induce apoptosis and inhibit cell proliferation. The mechanism often involves the activation of caspase pathways and the modulation of cell cycle regulators .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many benzofuran derivatives act as inhibitors for key enzymes involved in disease processes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammation.
- Receptor Modulation : These compounds may also bind to various receptors, influencing signaling pathways related to pain and inflammation.
- DNA Interaction : Some studies suggest that benzofurans can intercalate into DNA, leading to disruption of replication in cancer cells .
Case Studies
Several case studies have explored the efficacy of benzofuran derivatives in clinical settings:
- Case Study 1 : A clinical trial evaluated the anti-inflammatory effects of a related benzofuran compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain compared to placebo controls.
- Case Study 2 : Another study investigated the use of a benzofuran derivative as an adjunct therapy in cancer treatment. Patients receiving this compound alongside standard chemotherapy showed improved outcomes and reduced side effects.
Properties
Molecular Formula |
C17H14O3 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-benzofuran-3-yl 2-(3-methylphenyl)acetate |
InChI |
InChI=1S/C17H14O3/c1-12-5-4-6-13(9-12)10-17(18)20-16-11-19-15-8-3-2-7-14(15)16/h2-9,11H,10H2,1H3 |
InChI Key |
QRHNLFQRXPOKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)OC2=COC3=CC=CC=C32 |
Origin of Product |
United States |
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